molecular formula C7H3F3IN3 B2881226 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine CAS No. 2151834-40-9

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

Cat. No. B2881226
CAS RN: 2151834-40-9
M. Wt: 313.022
InChI Key: XPLZMLUHUWGFFN-UHFFFAOYSA-N
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Description

8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C8H4F3IN2 and a molecular weight of 312.03 .


Synthesis Analysis

Imidazo[1,5-a]pyrimidine derivatives can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F3IN2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H .


Chemical Reactions Analysis

The imidazo[1,5-a]pyrimidine core can convert into 3H-imidazo[4,5-b]pyridine under acidic conditions. This conversion can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is 154-155 °C .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of imidazo[1,5-a]pyrimidine derivatives have been extensively studied. One approach involves the mild and selective iodination of various substituted imidazo[1,2-c]pyrimidine-5(6H)-ones, derived from cyclization of halogenocytosines. These compounds exhibit easy rearrangement and high yields of iodinated products, confirmed through NMR and X-ray analysis, highlighting their regioselectivity and potential for further chemical manipulation (Jansa et al., 2015).

Functionalization and Chemical Reactions

Imidazo[1,5-a]pyrimidines have been functionalized through various chemical reactions. For instance, iodine-catalyzed sulfenylation of imidazoheterocycles demonstrates the formation of arylthioimidazoheterocycles under metal-free conditions, showing the versatility of these compounds in chemical synthesis (Hiebel & Berteina‐Raboin, 2015). Additionally, the tandem [8 + 2] cycloaddition-[2 + 6 + 2] dehydrogenation reactions involving imidazo[1,2-a]pyridines and pyrimidines result in compounds with unique structures and photophysical properties, indicative of their potential in material science and as functional dyes (Aginagalde et al., 2010).

Development of New Chemotherapeutic Strategies

The broad application of imidazo[1,5-a]pyrimidine derivatives in medicinal chemistry has been noted, particularly in the development of new chemosynthetic strategies and drug development. The diverse synthetic approaches and functionalization at various positions of this scaffold underline its utility in creating novel compounds with potential therapeutic benefits (Goel et al., 2015).

Novel Compounds and Applications

The hypervalent iodine(III) promoted direct synthesis of imidazo[1,2-a]pyrimidines from readily available starting materials illustrates an efficient method for constructing biologically active bicyclic skeletons, showcasing the adaptability of this chemical framework in creating diverse and potentially bioactive molecules (Qian et al., 2014).

Safety and Hazards

While specific safety and hazard information for 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is not available, users are generally advised to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)6-13-4(11)5-12-2-1-3-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZMLUHUWGFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(F)(F)F)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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